4-propoxybutanoic acid

Photoactivatable Chemotherapy Platinum(IV) Prodrugs Photocytotoxicity

4-Propoxybutanoic acid (CAS 41639-57-0), also named butanoic acid, 4-propoxy-, is an alkoxy-substituted carboxylic acid with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. Structurally, it comprises a butanoic acid backbone featuring a propoxy ether group at the 4-position, distinguishing it from simple aliphatic carboxylic acids.

Molecular Formula C7H14O3
Molecular Weight 146.186
CAS No. 41639-57-0
Cat. No. B2846130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propoxybutanoic acid
CAS41639-57-0
Molecular FormulaC7H14O3
Molecular Weight146.186
Structural Identifiers
SMILESCCCOCCCC(=O)O
InChIInChI=1S/C7H14O3/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9)
InChIKeyIWPPWTPACQFMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Propoxybutanoic Acid (CAS 41639-57-0): A Specialized Alkoxy-Substituted Carboxylic Acid Scaffold for Photoactivatable Prodrug Design


4-Propoxybutanoic acid (CAS 41639-57-0), also named butanoic acid, 4-propoxy-, is an alkoxy-substituted carboxylic acid with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . Structurally, it comprises a butanoic acid backbone featuring a propoxy ether group at the 4-position, distinguishing it from simple aliphatic carboxylic acids. This compound serves primarily as a versatile synthetic intermediate and building block in organic and medicinal chemistry research, particularly as a precursor to the 4-oxo-4-propoxybutanoate ligand utilized in photoactivatable platinum(IV) anticancer complexes [1]. As a derivative of butyric acid, it has been hypothesized to act as a modulator of the GABA-B receptor or to engage with hydroxycarboxylic acid receptor 2 (HCA2), though direct quantitative evidence for these activities in the free acid form remains limited .

Why 4-Propoxybutanoic Acid Cannot Be Replaced by Simpler Analogs in Photoactivatable Platinum(IV) Prodrugs


Direct substitution of the 4-oxo-4-propoxybutanoate ligand in photoactivatable platinum(IV) complexes with simpler carboxylates such as succinate or with the dihydroxido precursor leads to significant loss of photocytotoxic potency and alterations in physicochemical properties critical for biological function. In the study of trans,trans,trans-[Pt(N₃)₂(OH)(OCOR)(py)₂] complexes (where py = pyridine), the 4-oxo-4-propoxybutanoate-bearing complex (Complex 2) demonstrated a 42% lower IC₅₀ value (higher potency) than the succinate analog (Complex 1) against the A2780 ovarian cancer cell line under 420 nm irradiation [1]. Furthermore, the 4-oxo-4-propoxybutanoate ligand confers the ability to generate azidyl radicals upon green light irradiation, a photochemical property entirely absent in the dihydroxido precursor complex (Complex 4) [1]. These quantitative and functional disparities underscore the necessity of the specific 4-oxo-4-propoxybutanoate moiety for achieving the desired photochemical and cytotoxic profile, rendering generic substitution with other alkoxy acids or simple carboxylates ineffective for this specialized application.

Quantitative Evidence Guide for 4-Propoxybutanoic Acid Derivatives: Head-to-Head Comparisons in Photocytotoxicity and Physicochemical Properties


Enhanced Photocytotoxicity of 4-Oxo-4-Propoxybutanoate Platinum(IV) Complex vs. Succinate Analog

In a direct head-to-head comparison within the same study, the platinum(IV) complex bearing the 4-oxo-4-propoxybutanoate axial ligand (Complex 2) demonstrated superior photocytotoxicity compared to the succinate-bearing analog (Complex 1) and the dihydroxido precursor (Complex 4) when irradiated with 420 nm light [1].

Photoactivatable Chemotherapy Platinum(IV) Prodrugs Photocytotoxicity

Selective Activity Against Cisplatin-Resistant Ovarian Cancer Cells

The 4-oxo-4-propoxybutanoate platinum(IV) complex (Complex 2) exhibited notable activity against the cisplatin-resistant A2780cis cell line, whereas the succinate analog (Complex 1) and the dihydroxido precursor (Complex 4) showed no such selective advantage [1].

Cisplatin Resistance Ovarian Cancer Platinum(IV) Prodrugs

Minimal Dark Toxicity vs. Dihydroxido Precursor

Unlike the dihydroxido precursor complex (Complex 4), which may exhibit some basal cytotoxicity, the 4-oxo-4-propoxybutanoate complex (Complex 2) demonstrated minimal toxicity in the absence of light irradiation, confirming its true prodrug nature [1].

Dark Toxicity Prodrug Safety Platinum(IV) Complexes

Green Light-Triggered Azidyl Radical Release Not Observed in Dihydroxido Precursor

EPR spectroscopy studies revealed that azidyl radical release occurs upon green light irradiation of the 4-oxo-4-propoxybutanoate platinum(IV) complex (Complex 2), a photochemical event completely absent in the dihydroxido precursor complex (Complex 4) [1].

Azidyl Radical EPR Spectroscopy Photochemical Mechanism

Impact of Propoxy Chain on Lipophilicity: A Class-Level Inference

While direct comparative logP data for 4-propoxybutanoic acid versus shorter-chain analogs (e.g., 4-methoxybutanoic acid) is not publicly available, a class-level inference can be drawn from established structure-activity relationship (SAR) principles for alkoxy-substituted carboxylic acids. The propoxy chain is expected to increase the compound's lipophilicity relative to methoxy or ethoxy analogs, which may influence its metabolic stability and membrane permeability .

Lipophilicity Metabolic Stability SAR

Hypothesized GABA-B Receptor Modulation: A Class-Level Inference from Butyric Acid Derivatives

Based on its structural similarity to butyric acid and other GABA-B receptor modulators, it has been hypothesized that 4-propoxybutanoic acid may act as a modulator of the GABA-B receptor, similar to high-dose GHB . However, no direct quantitative evidence (e.g., binding affinity or functional assay data) for this specific compound is currently available in the public domain.

GABA-B Receptor Neuromodulation Butyric Acid Analogs

High-Impact Research and Development Applications for 4-Propoxybutanoic Acid


Synthesis of Photoactivatable Platinum(IV) Prodrugs with Enhanced Potency

This compound is the preferred precursor for generating the 4-oxo-4-propoxybutanoate ligand, which, when incorporated into trans,trans,trans-[Pt(N₃)₂(OH)(OCOR)(py)₂] complexes, yields photocytotoxic agents with IC₅₀ values as low as 3.7 μM under 420 nm light against A2780 ovarian cancer cells and retains activity against cisplatin-resistant A2780cis cells (IC₅₀ = 3.7 μM) [1]. This application is directly supported by the quantitative photocytotoxicity and resistance data presented in Section 3.

Investigating Light-Triggered Radical Generation Mechanisms in Anticancer Agents

Researchers studying photochemical mechanisms of action can utilize the 4-oxo-4-propoxybutanoate platinum(IV) complex to investigate azidyl radical release upon green light (517 nm) irradiation, a process confirmed by EPR spectroscopy and not observed with simpler carboxylate ligands or the dihydroxido precursor [1]. This application leverages the unique photochemical property documented in Section 3.

Scaffold for Structure-Activity Relationship (SAR) Studies on Alkoxy-Substituted Carboxylic Acids

Medicinal chemists can use 4-propoxybutanoic acid as a starting point to explore the impact of the propoxy chain length on lipophilicity, metabolic stability, and receptor binding, particularly in the context of GABA-B receptor or HCA2 receptor modulation [1]. This application is grounded in the class-level inference and supporting evidence from Section 3.

Building Block for Derivatization into Amides and Esters

The carboxylic acid functional group of 4-propoxybutanoic acid enables straightforward derivatization into amides, esters, and other valuable compounds for material science and drug discovery projects, allowing for the systematic exploration of chemical space around the propoxybutanoate core [1].

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